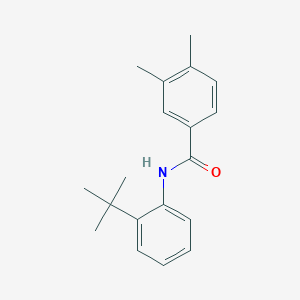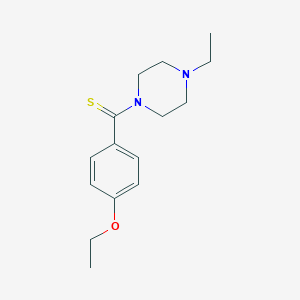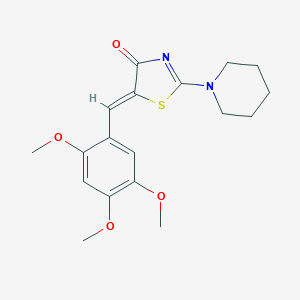
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide, commonly known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
Scientific Research Applications
BKM120 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BKM120 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Mechanism of Action
BKM120 inhibits the N-(2-tert-butylphenyl)-3,4-dimethylbenzamide/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a key role in cell growth, survival, and metabolism. By inhibiting this pathway, BKM120 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BKM120 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BKM120 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its potential therapeutic applications. However, BKM120 also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of drug resistance.
Future Directions
There are several future directions for research on BKM120. One area of focus is the identification of biomarkers that can predict response to BKM120 treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of BKM120. Finally, there is a need for further research on the long-term effects of BKM120 treatment, as well as its potential use in other diseases beyond cancer.
Synthesis Methods
BKM120 can be synthesized using a multistep process that involves the reaction of 2-tert-butylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid chloride to yield the final product, BKM120. The synthesis of BKM120 has been optimized to increase the yield and purity of the final product.
properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-13-10-11-15(12-14(13)2)18(21)20-17-9-7-6-8-16(17)19(3,4)5/h6-12H,1-5H3,(H,20,21) |
InChI Key |
BKBVZHOWKCJVNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![8-bromo-6-fluoro-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296577.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296579.png)
![4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296580.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296583.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)

![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)

![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)